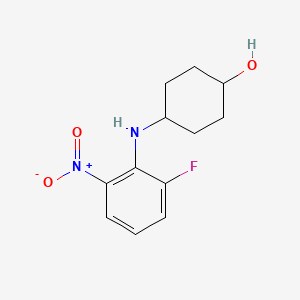

(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol

Description

X-ray Crystallographic Studies of Cyclohexanol Derivatives

Cyclohexanol derivatives, including the title compound, exhibit diverse crystallographic behaviors influenced by substituent electronic effects and hydrogen-bonding networks. Single-crystal X-ray diffraction studies of structurally related compounds reveal critical insights into conformational preferences and packing motifs.

Key Crystallographic Parameters

For example, the compound CHON@1 (cyclohexanol derivative) crystallizes in the monoclinic space group P21 with unit cell dimensions a = 13.7152 Å, b = 15.9459 Å, c = 18.6299 Å, and β = 103.711°. This space group is common among cyclohexanol derivatives due to their chair conformations and hydrogen-bonding interactions.

In the title compound, the equatorial orientation of the hydroxyl group and the 2-fluoro-6-nitrophenylamino substituent likely stabilize a chair conformation, as observed in similar derivatives. The fluorine and nitro groups introduce steric and electronic effects that influence molecular packing.

Conformational Analysis via NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the dynamic behavior of cyclohexanol derivatives in solution. For the title compound, the stereochemistry (1R,4R) and substituent positions are key determinants of conformational equilibria.

Comparative Stereoelectronic Effects of Fluorine and Nitro Substituents

The 2-fluoro and 6-nitro substituents on the phenyl ring exert distinct stereoelectronic influences on the cyclohexanol scaffold. These effects are critical for understanding the compound’s reactivity and solid-state behavior.

Electronic Effects

- Fluorine : Inductive electron withdrawal through the C–F bond enhances the electrophilicity of adjacent carbons. This effect is weaker than chlorine due to fluorine’s smaller size but stronger than hydrogen.

- Nitro group : Strong electron withdrawal via resonance and inductive effects deactivates the aromatic ring, directing substituents to meta positions.

Steric Effects

The nitro group’s bulkier size compared to fluorine imposes steric constraints on the cyclohexanol ring’s conformation. In the (1R,4R) configuration, the equatorial amino group minimizes steric clashes with the cyclohexanol ring’s axial hydrogens.

| Substituent | Electronic Effect | Steric Effect | Impact on Conformation |

|---|---|---|---|

| 2-Fluoro | Moderate withdrawal | Minimal | Stabilizes equatorial |

| 6-Nitro | Strong withdrawal | Significant | Enforces chair rigidity |

Hydrogen Bonding Networks in Solid-State Configurations

Hydrogen bonding is a critical determinant of the title compound’s crystal packing. The hydroxyl and amino groups participate in intermolecular interactions that stabilize the lattice.

Properties

IUPAC Name |

4-(2-fluoro-6-nitroanilino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c13-10-2-1-3-11(15(17)18)12(10)14-8-4-6-9(16)7-5-8/h1-3,8-9,14,16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCJRGFQFWNBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=C(C=CC=C2F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693167 | |

| Record name | 4-(2-Fluoro-6-nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-43-4 | |

| Record name | 4-(2-Fluoro-6-nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Para-Acetamidophenol

Para-acetamidophenol undergoes catalytic hydrogenation in aqueous media using palladium-, rhodium-, or ruthenium-based catalysts. The choice of catalyst significantly impacts the trans/cis ratio, with palladium favoring trans-selectivity (≥3:1 ratio). Reaction conditions involve:

-

Catalyst : 5% Pd/C (1–2 wt% substrate loading)

-

Temperature : 50–80°C

-

Pressure : 10–30 bar H₂

-

Solvent : Water or aqueous ethanol

Post-hydrogenation, the reaction mixture is filtered to remove the catalyst, yielding a solution rich in trans-4-acetamidocyclohexanol.

Hydrolysis and Crystallization

The acetamide intermediate is hydrolyzed in alkaline medium (20–70% NaOH/KOH) at 90–120°C. This step deprotects the amine, forming trans-4-aminocyclohexanol. Critical parameters for crystallization include:

-

OH⁻ concentration : ≥2 mol/L to depress the freezing point below −8°C

-

Cooling rate : Gradual cooling to −10°C to maximize trans-isomer recovery

Stereochemical Control and Purification

Chiral Resolution

Analytical Data and Characterization

Key Spectroscopic Features :

-

¹H NMR (DMSO-d₆) : δ 1.20–1.47 (m, 4H, cyclohexyl CH₂), 3.32–3.45 (m, 1H, NH), 6.23 (d, J=8.1 Hz, 1H, aromatic H).

-

MS (ESI) : m/z 254.261 [M+H]⁺.

Purity Assessment :

-

HPLC : >98% purity (C18 column, 70:30 acetonitrile/water)

-

Melting Point : 142–144°C (decomp.)

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, where the fluoro or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Observations:

Substituent Effects on Molecular Weight and Reactivity The nitro and fluoro groups in the target compound increase its molecular weight (254.26 g/mol) compared to simpler analogs like 4-(Dimethylamino)cyclohexanol (143.23 g/mol) . Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, making the target compound more reactive in nucleophilic substitution reactions compared to amino- or methoxy-substituted analogs .

Stereochemical and Functional Group Impact on Applications The (1R,4R) configuration distinguishes the target compound from racemic mixtures (e.g., (1R,4R)-4-(2-Aminophenylamino)cyclohexanol), which lack enantiomeric specificity and are used in broader R&D contexts . Bulky substituents (e.g., morpholinomethyl-pyridinyl in ’s compound) improve target selectivity in enzyme inhibition but reduce solubility compared to smaller groups like methoxy or dimethylamino .

In contrast, (1R,4R)-4-(2-Aminophenylamino)cyclohexanol is classified as non-hazardous under GHS . Storage requirements vary: the target compound lacks explicit stability data, whereas 4-(Dimethylamino)cyclohexanol requires sealed refrigeration .

Biological Activity

(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol is a chemical compound with potential applications in medicinal chemistry, specifically in the development of therapeutic agents. Its structure includes a cyclohexanol core substituted with a fluorinated nitrophenyl group, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15FN2O3

- Molecular Weight : 254.26 g/mol

- CAS Number : 1233958-43-4

The compound is characterized by the presence of a cyclohexanol ring and a nitrophenyl group, which are known to influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes.

Potential Targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, affecting neuronal signaling and potentially offering anticonvulsant properties.

Pharmacological Activity

Recent studies have highlighted the potential pharmacological activities of this compound:

- Anticonvulsant Activity : Similar compounds have shown efficacy in models of epilepsy by modulating ion channels and neurotransmitter release .

- Antiviral Properties : The compound's structural features suggest potential antiviral activity, particularly against RNA viruses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

- Antiviral Efficacy : A study demonstrated that structurally similar compounds inhibited viral replication effectively at micromolar concentrations, suggesting that this compound may exhibit similar properties .

- Neuroprotective Effects : Research on analogs indicated that modifications to the cyclohexanol structure could enhance neuroprotective effects against excitotoxicity in neuronal cells .

- Inhibition Studies : In vitro assays revealed that compounds with similar nitrophenyl substitutions displayed significant inhibition of key metabolic enzymes involved in cancer pathways, indicating potential for anticancer applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H15FN2O3 |

| Molecular Weight | 254.26 g/mol |

| CAS Number | 1233958-43-4 |

| Antiviral Activity | Potential against RNA viruses |

| Anticonvulsant Activity | Modulates ion channels |

| Enzyme Inhibition | Key metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.